molecular formula C9H16ClNS B2712568 [4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride CAS No. 1909309-50-7

[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride

Cat. No.: B2712568
CAS No.: 1909309-50-7
M. Wt: 205.74
InChI Key: MAZXEMLIKZZEED-UHFFFAOYSA-N
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Description

[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride (CAS: 1909309-50-7) is a thiophene-derived amine hydrochloride with the molecular formula C₉H₁₆ClNS and a molecular weight of 205.75 g/mol . Its IUPAC name is [4-(2-methylpropyl)thiophen-2-yl]methanamine; hydrochloride, and it is characterized by a thiophene ring substituted with a 2-methylpropyl (isobutyl) group at the 4-position and a methylamine group at the 2-position, forming a stable hydrochloride salt. Key identifiers include the InChIKey MAZXEMLIKZZEED-UHFFFAOYSA-N and PubChem CID 122163870 .

This compound is supplied as a powder at room temperature by American Elements, primarily for research applications in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

[4-(2-methylpropyl)thiophen-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS.ClH/c1-7(2)3-8-4-9(5-10)11-6-8;/h4,6-7H,3,5,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZXEMLIKZZEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CSC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Development

The compound is primarily explored for its potential in developing new pharmaceuticals, particularly:

  • Antidepressants : Its structural features may influence neurotransmitter levels, particularly serotonin and norepinephrine, which are critical for mood regulation.
  • Antimicrobial Agents : Compounds with similar thiophene structures have shown significant antimicrobial properties, suggesting that this compound may also inhibit bacterial growth effectively.

Biological Studies

[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride serves as a valuable research tool in various biological studies:

  • Enzyme Inhibition Studies : The compound can be utilized to investigate its interactions with specific enzymes, potentially leading to the discovery of new therapeutic agents.
  • Receptor Binding Studies : Its ability to bind to biological receptors makes it suitable for studying receptor-ligand interactions.

Chemical Reactions and Mechanisms

The compound undergoes various chemical reactions, making it versatile in synthetic chemistry:

  • Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : It can be reduced to yield thiol derivatives.
  • Substitution Reactions : The amine group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may effectively inhibit bacterial growth due to its structural features that enhance interaction with microbial targets.

Anti-inflammatory Properties

This compound has been investigated for its potential anti-inflammatory effects. It is believed to inhibit specific enzymes involved in inflammatory pathways, which could lead to reduced inflammation and pain relief in various conditions.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Research into structurally related compounds indicates they can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of [4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize [4-(2-methylpropyl)thiophen-2-yl]methanamine hydrochloride, a comparative analysis with structurally analogous compounds is presented below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Potential Applications
This compound C₉H₁₆ClNS 205.75 Thiophene 4-isobutyl, 2-methylamine Organic synthesis, drug intermediates
3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride C₁₃H₂₀ClN 225.76 Phenyl 4-isobutyl, propan-1-amine Pharmacological studies
(3R)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine C₁₈H₂₀N₂OS 320.43 Thiophene + naphthalene N-methyl, naphthyloxy Duloxetine impurity, drug metabolism
4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine C₁₇H₁₃N₃OS 315.37 Benzofuran + pyrimidine Thiophen-2-yl, benzofuran substituents Antimicrobial/antifungal agents

Key Findings:

In contrast, 3-[4-(2-methylpropyl)phenyl]propan-1-amine hydrochloride replaces thiophene with a phenyl ring, likely reducing electronic interactions but increasing hydrophobicity . The Duloxetine-related impurity incorporates both thiophene and naphthalene moieties, expanding its aromatic surface area for receptor binding .

Methylamine in the primary compound offers a protonatable nitrogen, critical for salt formation and solubility in acidic environments, a feature shared with other hydrochloride salts .

Synthetic and Functional Applications :

  • The primary compound’s thiophene core aligns with bioactive molecules targeting serotonin or dopamine receptors, whereas benzofuran-pyrimidine hybrids (e.g., ) are explored for antimicrobial activity .
  • The Duloxetine impurity highlights the role of thiophene derivatives in pharmaceutical byproducts, emphasizing the need for rigorous purity analysis .

Physicochemical Properties:

  • Solubility : Hydrochloride salts like the primary compound generally exhibit higher water solubility than free bases, crucial for bioavailability in drug formulations .
  • Thermal Stability : The thiophene ring’s stability under thermal stress may offer advantages in synthetic processes over more labile heterocycles .

Biological Activity

[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride, a synthetic organic compound, has garnered attention for its potential biological activities. This compound features a thiophene moiety and a branched alkyl substituent, which may contribute to its unique pharmacological properties. Research into its biological activity has revealed various applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12H17ClN2S
  • Molecular Weight : 246.79 g/mol

This compound is characterized by a phenyl ring with a branched alkyl group and a thiophene ring, which enhances its lipophilicity and biological activity compared to simpler analogs.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may act as an inhibitor of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, compounds with similar structures have shown potential in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which is critical for antidepressant effects.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been shown to inhibit bacterial growth effectively. The structural features of this compound may enhance its interaction with microbial targets, making it a candidate for further studies in antimicrobial drug development .

Anti-inflammatory Properties

The compound has been studied for its potential anti-inflammatory effects. It is believed to inhibit specific enzymes that play a role in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief in various conditions .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Research into structurally related compounds indicates that they can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study demonstrated that thiophene derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects In vitro assays revealed that the compound significantly decreases the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent .
Anticancer Activity Research on related compounds showed inhibition of lysyl oxidase (LOX), an enzyme linked to cancer metastasis, with IC50 values indicating effective concentrations for therapeutic use .

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